molecular formula C15H18N2O B13916154 1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one

1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one

Cat. No.: B13916154
M. Wt: 242.32 g/mol
InChI Key: NYAGIJDZMKKNLH-UHFFFAOYSA-N
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Description

1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and neuropharmacology. Its intricate structure and functional groups make it a subject of interest for researchers aiming to develop new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions, functional group transformations, and selective reductions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Selective reduction of specific functional groups can yield different reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives.

Scientific Research Applications

1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in neuropharmacology, where it may act as an acetylcholinesterase inhibitor.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetylcholinesterase inhibitors such as:

    Huperzine A: A natural alkaloid with a similar tricyclic structure and acetylcholinesterase inhibitory activity.

    Donepezil: A synthetic compound used in the treatment of Alzheimer’s disease.

Uniqueness

1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one is unique due to its specific tricyclic structure and the presence of multiple functional groups that allow for diverse chemical modifications. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

1-amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one

InChI

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10-12H,1,7-8,16H2,2H3

InChI Key

NYAGIJDZMKKNLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2CC3=NC(=O)C=CC3C(C1)(C2C=C)N

Origin of Product

United States

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